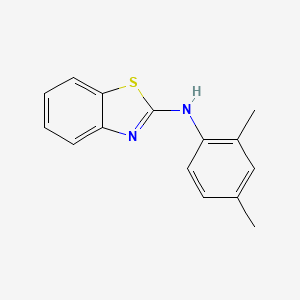

N-(2,4-Dimethylphenyl)-1,3-Benzothiazol-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a chemical compound with a complex structure that includes a benzothiazole ring and a dimethylphenyl group

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as Amitraz, is the octopamine receptor of the central nervous system . Octopamine receptors play a crucial role in neurotransmission, and their activation or inhibition can lead to various physiological effects.

Mode of Action

Amitraz acts as an agonist at the octopamine receptor . It mimics the action of octopamine, a neurotransmitter in insects, leading to overstimulation of the receptor. This overstimulation causes overexcitation , leading to paralysis and death in insects . In addition, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The activation of the octopamine receptor by Amitraz affects several biochemical pathways. The most significant is the disruption of normal neurotransmission . Overstimulation of the octopamine receptor leads to an imbalance in the nervous system, causing the insect to become overexcited and eventually paralyzed .

Pharmacokinetics

The pharmacokinetics of Amitraz involves rapid metabolism to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid . The rapid metabolism suggests that Amitraz has a high bioavailability.

Result of Action

The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz is essential before 6.5 hours, and then the metabolic conversion occurs after 6.5 hours This suggests that the timing of Amitraz application could be a crucial factor in its effectiveness

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane with a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-dimethylphenyl)formamide

- 2,4-dimethylaniline

- N,N’-bis-dimethylphenylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and neurotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14N2S

- Molecular Weight : 254.35 g/mol

- Structure : The compound features a benzothiazole ring with a dimethyl-substituted phenyl group attached to the nitrogen atom, which contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that derivatives of benzothiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably low, suggesting strong antibacterial efficacy .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine | Staphylococcus aureus | 8 |

| N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine | Escherichia coli | 16 |

2. Anticancer Activity

Research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, a series of synthesized benzothiazole compounds demonstrated significant cytotoxic effects on various cancer cell lines such as A431 and A549. The compound B7 from related studies exhibited apoptosis-promoting effects at concentrations as low as 1 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| B7 | A431 | 1 |

| B7 | A549 | 2 |

3. Neurotoxicity Studies

In vivo studies have raised concerns regarding the neurotoxic potential of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine. Research indicates that the compound may lead to neurotoxic effects in animal models, necessitating further investigation into its safety profile .

The primary mechanism of action for N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine appears to involve interaction with specific biological targets:

- Octopamine Receptor : This compound acts as an agonist at the octopamine receptor in the central nervous system of insects, leading to paralysis and death .

- Biochemical Pathways : Activation of this receptor disrupts normal neurotransmission pathways, which could explain both its insecticidal properties and potential neurotoxic effects in higher organisms.

Synthesis Methods

Various synthetic routes have been developed for producing N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine. One common method involves reacting 2-amino-benzothiazole with 2,4-dimethylbenzoyl chloride:

This method allows for efficient production with varying yields based on reaction conditions .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-12(11(2)9-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCXFYMTGQKLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.